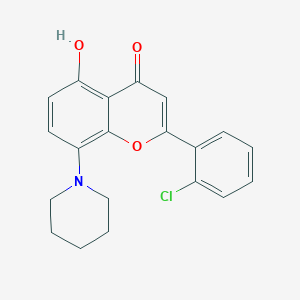
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a piperidinyl group attached to a chromenone core. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a chalcone intermediate, followed by cyclization and functional group modifications to introduce the piperidinyl and chlorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of phase-transfer catalysts can be employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl group yields a secondary alcohol .
科学的研究の応用
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one: shares structural similarities with other chromenone derivatives, such as flavonoids and coumarins.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
920006-47-9 |
|---|---|
分子式 |
C20H18ClNO3 |
分子量 |
355.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one |
InChI |
InChI=1S/C20H18ClNO3/c21-14-7-3-2-6-13(14)18-12-17(24)19-16(23)9-8-15(20(19)25-18)22-10-4-1-5-11-22/h2-3,6-9,12,23H,1,4-5,10-11H2 |
InChIキー |
AXLYQAAAYKYUEO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C3C(=C(C=C2)O)C(=O)C=C(O3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


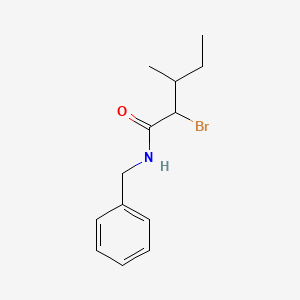
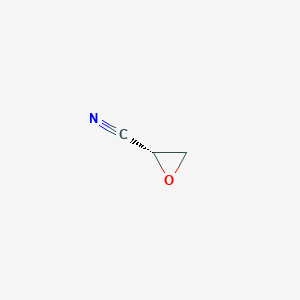
![N-[2-(3-Benzylphenyl)ethyl]propanamide](/img/structure/B12614685.png)


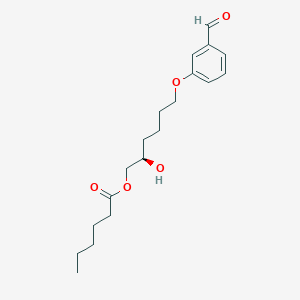
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate](/img/structure/B12614699.png)
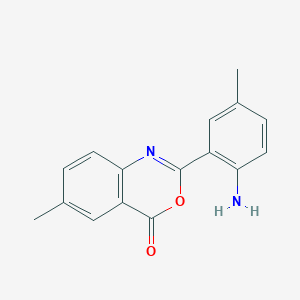
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)
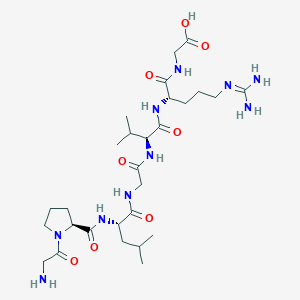

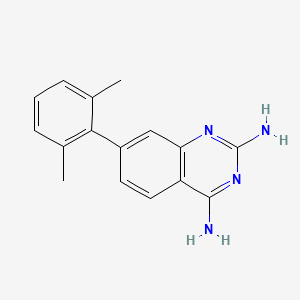
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)

